molecular formula C11H24N2 B13275244 1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine

Cat. No.: B13275244
M. Wt: 184.32 g/mol
InChI Key: LDYUEKKZBOXMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H24N2 It is a piperidine derivative, characterized by the presence of three methyl groups and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2,5-trimethylpiperidine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-trimethylpiperidine: Lacks the isopropyl group, making it less sterically hindered.

    N-isopropylpiperidine: Lacks the three methyl groups, resulting in different chemical properties.

    4-methoxybenzyl-1,2,5-trimethylpiperidin-4-yl-amine:

Uniqueness

1,2,5-trimethyl-N-(propan-2-yl)piperidin-4-amine is unique due to the combination of its three methyl groups and an isopropyl group attached to the nitrogen atom. This specific structure imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1,2,5-trimethyl-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C11H24N2/c1-8(2)12-11-6-10(4)13(5)7-9(11)3/h8-12H,6-7H2,1-5H3

InChI Key

LDYUEKKZBOXMCU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.